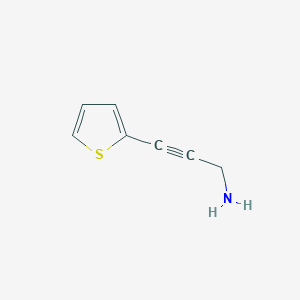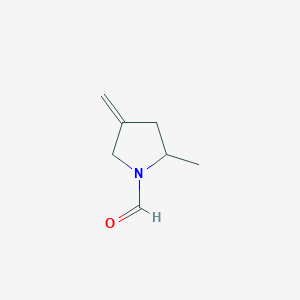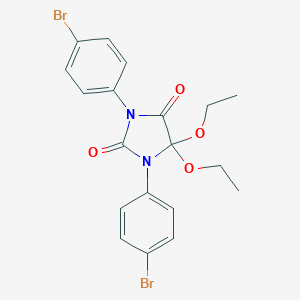
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, commonly known as BBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBI is a member of the imidazolidine-2,4-dione family, which has been extensively studied for their biological and pharmacological properties. In
Mécanisme D'action
The mechanism of action of BBI is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. BBI has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
BBI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BBI can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BBI has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. In addition, BBI has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BBI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. BBI is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of BBI is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of BBI is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BBI. One area of interest is the development of BBI-based drugs for the treatment of cancer and viral infections. Another area of research is the use of BBI as a fluorescent probe for imaging and detecting biological molecules. Further studies are also needed to fully understand the mechanism of action of BBI and its potential applications in other scientific research fields.
Conclusion
In conclusion, 1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione, or BBI, is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method of BBI is relatively simple, and it has been shown to have antitumor, antiviral, and anti-inflammatory properties. However, further research is needed to fully understand the mechanism of action of BBI and its potential applications in drug development and other scientific research areas.
Méthodes De Synthèse
The synthesis of BBI is a multi-step process that involves the reaction between 4-bromobenzaldehyde and ethyl glycinate hydrochloride to form 1,3-bis(4-bromophenyl)-5-ethoxyimidazolidine-2,4-dione. This intermediate product is then reacted with sodium ethoxide and diethyl sulfate to form the final product, BBI. The yield of BBI is typically around 50%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
BBI has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. BBI has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. BBI has also been studied for its potential use as a fluorescent probe for imaging and detecting biological molecules.
Propriétés
Numéro CAS |
113567-53-6 |
|---|---|
Nom du produit |
1,3-Bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
Formule moléculaire |
C19H18Br2N2O4 |
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
1,3-bis(4-bromophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Br2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
DDPQCTMIWNZXHV-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
SMILES canonique |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






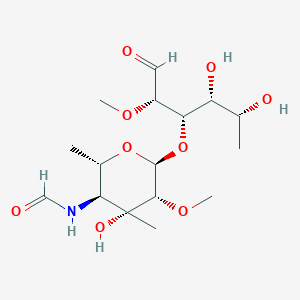
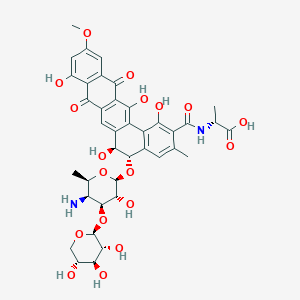
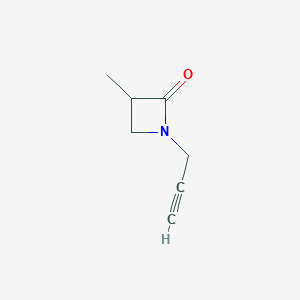
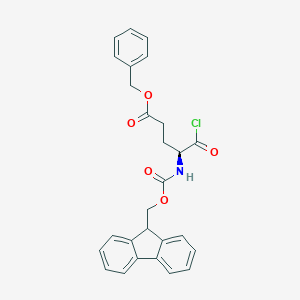
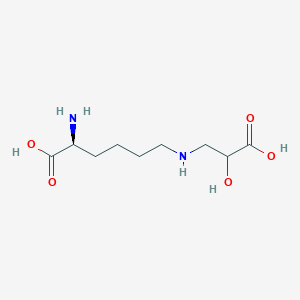
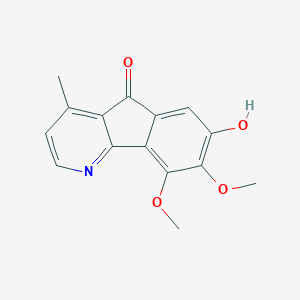
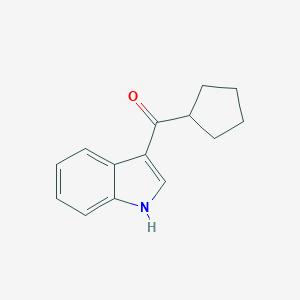
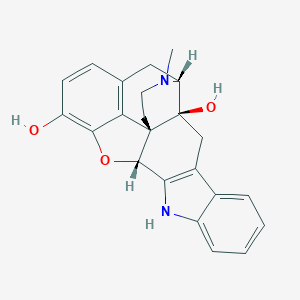
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
